molecular formula C20H33N3O B5205642 N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide

N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide

Cat. No.: B5205642
M. Wt: 331.5 g/mol
InChI Key: OFKLROIONDKPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide is a chemical compound with the molecular formula C20H33N3O It is known for its unique structure, which includes a mesityl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide typically involves the reaction of mesityl chloride with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then reacted with acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide involves its interaction with specific molecular targets. The mesityl group and piperidinyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Mesityl-2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]acetamide is unique due to its specific combination of mesityl and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-13-8-14(2)18(15(3)9-13)22-17(24)12-21-16-10-19(4,5)23-20(6,7)11-16/h8-9,16,21,23H,10-12H2,1-7H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKLROIONDKPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CNC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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